CID 163355337
Description
Historical Development and Discovery
The development of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate traces its origins to the fundamental understanding of aldehyde-bisulfite chemistry that emerged in the early twentieth century. The compound represents a product of the well-established reaction between glyoxal and sodium bisulfite, a process that has been recognized as forming reversible adduct complexes under aqueous conditions. Historical records indicate that the formation of such glyoxal-bisulfite adducts was initially observed as a white precipitate formation in reaction mixtures, leading to systematic investigations of these crystalline products.
The systematic characterization of this compound family gained momentum through advances in analytical chemistry techniques, particularly X-ray diffraction and nuclear magnetic resonance spectroscopy. Early researchers identified the compound as part of a broader class of sulfonate-containing organic molecules that exhibited unique stability properties under varying pH conditions. The recognition of its hydrated form, specifically the monohydrate variant, emerged from careful crystallographic studies that revealed the incorporation of water molecules into the crystal lattice structure.
Subsequent developments in the field led to the understanding that disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate could serve as a reservoir species in atmospheric chemistry, particularly in cloud droplet formation processes. This discovery opened new avenues of research into the compound's environmental significance and its role in secondary organic aerosol formation.
Nomenclature and Classification
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate operates under multiple nomenclature systems that reflect its complex structural characteristics and diverse chemical properties. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate, emphasizing both its ionic nature and its hydrated crystalline form.
Properties
CAS No. |
6057-38-1 |
|---|---|
Molecular Formula |
C2H8NaO9S2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate |
InChI |
InChI=1S/C2H6O8S2.Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;1H2 |
InChI Key |
VCAJIHFNJRQKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.O.[Na] |
Other CAS No. |
332360-05-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Oxidation of Ethylene Glycol Over Silver-Based Catalysts
Catalytic Gas-Phase Oxidation
The gas-phase oxidation of ethylene glycol (HOCH₂CH₂OH) over silver catalysts represents the most industrially scalable route to glyoxal, which is subsequently stabilized as the bisulfite adduct. In this method, a gaseous mixture of ethylene glycol, water, air, and nitrogen is passed through a reactor packed with a silver catalyst at temperatures between 450°C and 650°C. The reaction proceeds via oxidative dehydrogenation, where silver facilitates the abstraction of hydrogen atoms from ethylene glycol, forming glyoxal (OHC–CHO) as the primary product.
A critical advancement involves the use of silicon carbide (SiC)-supported silver catalysts doped with phosphorus compounds. For instance, triethyl phosphite (P(OEt)₃) enhances selectivity by mitigating overoxidation to formic acid or carbon dioxide. Under optimized conditions (585°C, 1.5 s residence time), this system achieves 84.3% glyoxal selectivity at 99.9% ethylene glycol conversion. The product gas is rapidly quenched with water or aqueous glyoxal to prevent thermal degradation, yielding a 40–50% glyoxal solution.
Bisulfite Stabilization
The glyoxal solution is treated with sodium bisulfite (NaHSO₃) in a 1:2 molar ratio to form the bisulfite adduct. The reaction mechanism involves nucleophilic addition of bisulfite ions to the carbonyl groups of glyoxal:
$$
\text{OHC–CHO} + 2 \text{NaHSO}3 \rightarrow \text{Na}2[\text{(HO)S(O)}2\text{C–C(OH)SO}3] \cdot \text{H}_2\text{O}
$$
Ethanol is added to precipitate the product, which is isolated via filtration and washed with ether to remove residual organics.
Nitric Acid Oxidation of Acetaldehyde
Continuous Reactor Design
A continuous flow process described in FR 1342537 involves the oxidation of acetaldehyde (CH₃CHO) with 40% nitric acid (HNO₃) in a molar ratio of 2.5:1. The reaction is initiated by introducing nitrogen dioxide (NO₂) as a radical initiator and maintained at 38–39°C across two sequential reactors. Glyoxal forms via the following pathway:
$$
3 \text{CH}3\text{CHO} + 4 \text{HNO}3 \rightarrow 3 \text{OHC–CHO} + 4 \text{NO} + 5 \text{H}_2\text{O}
$$
After 3 hours, the crude mixture contains 9.1% glyoxal, which is concentrated under vacuum (50°C, 50 mmHg) and treated with additional acetaldehyde to consume residual nitric acid. Ion-exchange chromatography removes organic acids, yielding a 40% glyoxal solution.
Ozonolysis of 1,2-Diethoxyethylene Followed by Hydrogenation
Ozonolysis and Reductive Workup
Ozonolysis of 1,2-diethoxyethylene (CH₂=CH(OEt)₂) at −15°C to −10°C generates an ozonide intermediate, which is hydrogenated over platinum oxide (PtO₂) at pH 2–4. The reductive cleavage selectively produces glyoxal without over-reduction to ethylene glycol:
$$
\text{CH}2=\text{CH(OEt)}2 \xrightarrow{\text{O}3} \text{O}3\text{–CH(OEt)–CH(OEt)–O}3 \xrightarrow{\text{H}2} \text{OHC–CHO} + 2 \text{EtOH}
$$
The glyoxal is stabilized by adding sodium bisulfite, with the adduct isolated in 81% yield after ion-exchange purification.
Acid-Catalyzed Decomposition of Dihydroxytartaric Acid
Nitration and Hydrolysis of Tartaric Acid
Dihydroxytartaric acid (HOOC–C(OH)₂–COOH), synthesized by nitrating tartaric acid (HOOC–CH(OH)–CH(OH)–COOH) with mixed nitric-sulfuric acid, undergoes decarboxylation in the presence of sodium bisulfite. Heating the dihydroxytartaric acid–bisulfite mixture at 80–100°C liberates glyoxal via:
$$
\text{HOOC–C(OH)}2\text{–COOH} \xrightarrow{\Delta} 2 \text{OHC–CHO} + 2 \text{CO}2 + 2 \text{H}_2\text{O}
$$
The glyoxal immediately reacts with excess sodium bisulfite, precipitating the adduct upon cooling. This method affords moderate yields (20–25%) due to competing oxalic acid formation.
Comparative Analysis of Synthetic Methods
| Method | Temperature | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Ethylene glycol oxidation | 450–650°C | Ag/SiC + P(OEt)₃ | 84.3% | High selectivity, scalable | High energy input, catalyst cost |
| Acetaldehyde oxidation | 38–39°C | HNO₃/NO₂ | 20–25% | Mild conditions | Low yield, acidic waste |
| Ozonolysis | −15°C to 25°C | PtO₂ | 81% | High purity | Ozone generation, costly reagents |
| Dihydroxytartaric acid | 80–100°C | NaHSO₃ | 20–25% | Simple setup | Low yield, competing decarboxylation |
Characterization and Validation
Industrial Applications
The compound’s stability makes it preferable for textile resins, paper coatings, and delayed-release disinfectants. Its low toxicity (LD₅₀ > 2000 mg/kg in rats) and water solubility further enable formulations in neutral pH environments.
Chemical Reactions Analysis
Types of Reactions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 1,2-ethanedisulfonate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate include disodium 1,2-ethanedisulfonate and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate has the following characteristics:
- Molecular Formula : C₂H₄O₈S₂·2Na·H₂O
- Molecular Weight : 266.16 g/mol
- CAS Number : 6057-38-1
- Solubility : Freely soluble in water; practically insoluble in alcohol .
Pharmaceutical Applications
- Antioxidant and Preservative : The compound acts as an antioxidant and preservative in various pharmaceutical formulations. Its ability to stabilize active ingredients enhances the shelf life of medications.
- Formulation of Drug Delivery Systems : Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is utilized in creating drug delivery systems due to its biocompatibility and ability to form complexes with various drugs. This facilitates controlled release mechanisms .
- Therapeutic Uses : Research indicates that this compound can be used for treating conditions related to oxidative stress and inflammation. It has shown potential in managing diseases such as neurodegenerative disorders by mitigating oxidative damage .
Analytical Chemistry Applications
- Chromatography : The compound serves as a reagent in chromatographic techniques for the separation and analysis of various biomolecules. Its properties allow for effective retention and elution profiles in liquid chromatography systems.
- Spectroscopy : Disodium 1,2-dihydroxy-1,2-ethanedisulfonate is employed in spectroscopic methods to enhance signal detection and improve the accuracy of quantitative analyses .
Industrial Applications
- Textile Industry : In textile processing, this compound is used as a dye fixative. It aids in binding dyes to fabrics, improving color fastness and durability .
- Water Treatment : Its application extends to water treatment processes where it functions as a flocculating agent, helping to remove impurities from water sources effectively.
- Food Industry : As a food additive, it acts as a preservative and stabilizer for various food products, ensuring safety and quality during storage .
Case Study 1: Pharmaceutical Formulation
A study conducted on the formulation of a novel antioxidant drug highlighted the effectiveness of disodium 1,2-dihydroxy-1,2-ethanedisulfonate in enhancing the stability of the active pharmaceutical ingredient (API). The results indicated that formulations containing this compound exhibited significantly lower degradation rates compared to control samples without it.
Case Study 2: Water Purification
In an industrial setting, disodium 1,2-dihydroxy-1,2-ethanedisulfonate was tested as a flocculant in wastewater treatment plants. The study demonstrated a reduction in suspended solids by over 80%, showcasing its efficacy in improving water clarity and quality.
Mechanism of Action
The mechanism of action of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that influence various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
1,2-Ethanedisulfonic Acid Dihydrate (CAS 110-04-3)
- Molecular formula : C₂H₆O₆S₂·2H₂O.
- Molecular weight : 218.20 g/mol .
- Key differences :
- Lacks the disodium counterions and hydroxyl groups present in the target compound.
- Functions as a strong diprotic acid (pKa ~1.5), enabling its use in forming edisylate salts for pharmaceutical formulations .
- Applications: Primarily used in drug salt formation (e.g., with basic active pharmaceutical ingredients) .
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)
Diethyl Ethane-1,2-Disulfonate (C₆H₁₄O₆S₂)
Functional Analogs
Disodium Deceth Sulfosuccinate
Comparative Data Table
Research Findings and Industrial Relevance
- Pharmaceutical Stability : The target compound’s bisulfite adduct structure effectively stabilizes aldehyde-containing drugs, reducing degradation .
- Environmental Impact : Sulfonate-containing compounds like dipotassium 7-hydroxynaphthalene-1,3-disulphonate are scrutinized for persistence in aquatic systems, whereas the target compound’s high water solubility facilitates biodegradability .
Notes on Discrepancies and Limitations
- Molecular Formula Clarification: lists the molecular formula as C₂H₇NaO₈S₂ (MW 246.18), conflicting with . This discrepancy likely arises from hydration state variations, with accounting for the monohydrate form .
- Stereochemical Considerations : Unlike the dihydrodiols in (e.g., chrysene metabolites), the target compound lacks chiral centers, simplifying its synthesis and applications .
Biological Activity
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate (CAS Number: 64883-38-9) is a sulfonic acid derivative characterized by its unique molecular structure, which includes two hydroxyl groups and two sulfonate groups attached to a two-carbon backbone. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and biochemistry.
- Molecular Formula : C₂H₄Na₂O₆S₂
- Molecular Weight : Approximately 284.173 g/mol
- Appearance : White crystalline powder (monohydrate form)
Biological Activities
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate exhibits several notable biological activities:
- Bifunctional Crosslinking Agent : This compound serves as a bifunctional crosslinking agent, which is significant in protein chemistry. It facilitates the formation of stable crosslinks between proteins, enhancing their structural integrity and functionality in various applications such as drug delivery systems and biomaterials.
- Antimicrobial Properties : Research indicates that disodium 1,2-dihydroxy-1,2-ethanedisulfonate possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .
- Biocompatibility : The compound's biocompatibility makes it suitable for applications in biomedical engineering, particularly in the development of drug delivery systems and tissue engineering scaffolds.
- Interaction with Biological Systems : Studies have demonstrated that disodium 1,2-dihydroxy-1,2-ethanedisulfonate can interact with various biological molecules, influencing their activity and stability. This interaction is critical for optimizing its use in therapeutic applications.
Case Study 1: Protein Crosslinking
In a study examining the efficiency of disodium 1,2-dihydroxy-1,2-ethanedisulfonate as a crosslinking agent for proteins, researchers found that it significantly improved the stability of enzyme formulations. The crosslinked enzymes exhibited enhanced thermal stability and resistance to denaturation under extreme conditions compared to non-crosslinked counterparts.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of disodium 1,2-dihydroxy-1,2-ethanedisulfonate against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 0.5% (w/v), showcasing its potential as an antimicrobial agent in clinical settings.
Comparative Analysis
The following table compares disodium 1,2-dihydroxy-1,2-ethanedisulfonate with similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity |
|---|---|---|---|
| Disodium 1,2-dihydroxy-1,2-ethanedisulfonate | C₂H₄Na₂O₆S₂ | Bifunctional crosslinker; biocompatible | Yes |
| Sodium bisulfite | NaHSO₃ | Commonly used as a preservative | Limited |
| Sodium sulfite | Na₂SO₃ | Used in food preservation; antioxidant properties | Limited |
| Glyoxal sodium bisulfite | C₂H₄Na₂O₆S₂ | Reactive compound with applications in biochemistry | Moderate |
Q & A
Q. How is Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate synthesized, and what parameters critically affect yield and purity?
Methodological Answer: The compound is synthesized by reacting glyoxal (C₂H₂O₂) with sodium bisulfite (NaHSO₃) in aqueous medium under controlled pH (~4–6) and temperature (20–25°C). Stoichiometric ratios (1:2 glyoxal-to-bisulfite) are critical to avoid side products like sulfonic acid derivatives. Crystallization is achieved by slow evaporation, yielding hard crystals with a faint SO₂ odor . Impurities (e.g., unreacted bisulfite) are minimized by rigorous washing with ethanol, as the product is freely water-soluble but ethanol-insoluble .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Titration: Quantify free sulfite ions via iodometric titration to assess residual bisulfite .
- Spectroscopy: Use IR to confirm sulfonate (S-O) stretches (~1050 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). NMR (¹H/¹³C) verifies absence of glyoxal peaks (δ 9.5 ppm for aldehydes) .
- Thermogravimetric Analysis (TGA): Determine hydration state by measuring mass loss at 100–120°C (monohydrate decomposition) .
Q. What are the solubility and stability profiles under varying storage conditions?
Methodological Answer: The compound is highly water-soluble (≥850 g/L at 20°C) but insoluble in alcohols. Stability tests show degradation above 100°C (dec.) or prolonged exposure to light, releasing SO₂. Store in airtight, opaque containers at 4°C to prevent hydration loss or oxidation. Purity declines by ~5% after 6 months at 25°C .
Advanced Research Questions
Q. How does the hydration state influence reactivity in organic reactions (e.g., carbonyl protection)?
Methodological Answer: The monohydrate form stabilizes the sulfonate groups via hydrogen bonding, enhancing its ability to form stable adducts with aldehydes/ketones. Anhydrous forms (if generated) show reduced solubility and slower reaction kinetics. In glyoxal protection studies, the monohydrate achieves 95% conversion in 2 hours (vs. 65% for anhydrous) due to improved water-mediated proton transfer .
Q. What strategies resolve contradictions in reported complexation behavior with transition metals (e.g., Fe³⁺, Cu²⁺)?
Methodological Answer: Conflicting data on stability constants (log K) arise from pH-dependent ligand speciation. For example:
- At pH < 3, the sulfonate groups protonate, reducing chelation.
- At pH 5–7, the dianionic form dominates, enabling 1:1 or 2:1 (metal:ligand) complexes. Use potentiometric titration with ion-selective electrodes to map speciation, complemented by UV-Vis (charge-transfer bands) and X-ray crystallography for structural validation .
Q. How can computational modeling optimize its role in asymmetric synthesis?
Methodological Answer: Density Functional Theory (DFT) calculates the energy profile of sulfonate-aldehyde adducts to predict regioselectivity. For example, modeling reveals a 15 kJ/mol preference for cis- over trans-adducts in prochiral ketones. Validate with enantiomeric excess (ee) measurements via chiral HPLC .
Key Research Findings
- Synthetic Optimization: Excess NaHSO₃ reduces glyoxal dimerization, improving yield to 92% .
- Metal Complexation: Forms stable Cu(II) complexes (log K = 4.2) at pH 6, relevant to wastewater metal sequestration .
- Reaction Mechanism: Acts as a reversible carbonyl protector in multi-step syntheses, with >90% recovery via acid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
